4-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-fluorobenzoate
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Overview
Description
4-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-fluorobenzoate is a complex organic compound that combines the structural elements of 4-fluorobenzoic acid and 1,3,4-oxadiazole
Preparation Methods
The synthesis of 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-fluorobenzoate involves multiple steps:
Formation of 1,3,4-Oxadiazole: The 1,3,4-oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carbon disulfide and subsequent oxidation.
Esterification: The final step involves the esterification of 4-fluorobenzoic acid with the oxadiazole derivative using appropriate coupling reagents and conditions.
Chemical Reactions Analysis
4-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-fluorobenzoate can undergo various chemical reactions:
Oxidation: The compound can be oxidized under strong oxidizing conditions to yield corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to alcohols or the oxadiazole ring to amines.
Substitution: The fluorine atom on the benzoic acid moiety can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
4-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-fluorobenzoate has several scientific research applications:
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-fluorobenzoate involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and oxadiazole ring play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-fluorobenzoate include:
4-Chlorobenzoic acid: Similar structure but with a chlorine atom instead of fluorine.
4-Bromobenzoic acid: Contains a bromine atom instead of fluorine.
4-Methoxybenzoic acid: Features a methoxy group instead of fluorine.
The uniqueness of this compound lies in its combination of fluorine and oxadiazole, which imparts specific chemical and biological properties.
Properties
CAS No. |
669716-10-3 |
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Molecular Formula |
C19H13FN2O3S |
Molecular Weight |
368.4g/mol |
IUPAC Name |
4-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-fluorobenzoate |
InChI |
InChI=1S/C19H13FN2O3S/c20-16-10-8-15(9-11-16)18(23)24-12-4-5-13-26-19-22-21-17(25-19)14-6-2-1-3-7-14/h1-3,6-11H,12-13H2 |
InChI Key |
MMDUVFPGWUJNOE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCC#CCOC(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCC#CCOC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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